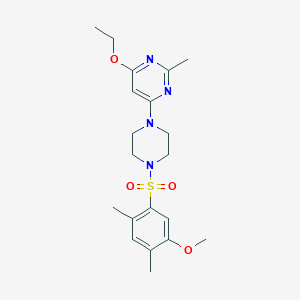![molecular formula C21H29FNO3P B2612938 dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate CAS No. 438483-75-1](/img/structure/B2612938.png)
dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate is an organophosphorus compound that contains a phosphonate group bonded to a [(2-fluorophenyl)(phenylamino)methyl] moiety
Mécanisme D'action
Target of Action
Dibutyl ((2-fluorophenyl)(phenylamino)methyl)phosphonate is a type of α-aminophosphonate . α-Aminophosphonates are structural analogues of amino acids and have found application in organic and medicinal chemistry . They are known to act as enzyme inhibitors .
Mode of Action
The mode of action of Dibutyl ((2-fluorophenyl)(phenylamino)methyl)phosphonate involves its interaction with enzymes. The tetrahedral geometry on the phosphorus atom mimics the transition state of peptide hydrolysis, thus enabling α-aminophosphonates to act as enzyme inhibitors .
Biochemical Pathways
Α-aminophosphonates are structurally similar to phosphate esters or anhydrides, which play crucial roles in various biochemical pathways .
Pharmacokinetics
Α-aminophosphonates, in general, are known for their stability under physiological and chemical conditions due to the replacement of the labile o–p bond with an enzymatically and chemically stable c–p bond .
Result of Action
Dibutyl ((2-fluorophenyl)(phenylamino)methyl)phosphonate and its derivatives have shown moderate activity against the glioblastoma multiforme cell lines (T98G and U-118 MG) . Most of the studied SNAr reaction products displayed significantly higher inhibitory activity against both cancer cell lines than the parent compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate typically involves the reaction of dibutyl phosphite with a suitable [(2-fluorophenyl)(phenylamino)methyl] precursor. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process would include careful control of temperature, pressure, and reaction time to optimize the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The fluorine atom in the [(2-fluorophenyl)(phenylamino)methyl] moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted [(2-fluorophenyl)(phenylamino)methyl] compounds .
Applications De Recherche Scientifique
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate
- Diethyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate
- Dibutyl [(2-chlorophenyl)(phenylamino)methyl]phosphonate
Uniqueness
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate is unique due to the presence of the fluorine atom, which can enhance its biological activity and chemical stability compared to its non-fluorinated analogs. The dibutyl ester group also provides specific solubility and reactivity properties that differentiate it from other similar compounds .
Propriétés
IUPAC Name |
N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FNO3P/c1-3-5-16-25-27(24,26-17-6-4-2)21(19-14-10-11-15-20(19)22)23-18-12-8-7-9-13-18/h7-15,21,23H,3-6,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRLQGZHUNLQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(C1=CC=CC=C1F)NC2=CC=CC=C2)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4,7-Dimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2612856.png)


![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2612861.png)
![2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid](/img/structure/B2612862.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2612864.png)


![1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2612869.png)
![8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![5-chloro-2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2612878.png)
